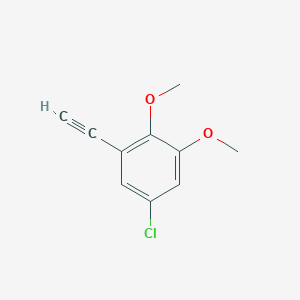
5-Chloro-1-ethynyl-2,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-ethynyl-2,3-dimethoxybenzene: is an organic compound with the molecular formula C10H9ClO2 It is a derivative of benzene, characterized by the presence of a chlorine atom, an ethynyl group, and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-ethynyl-2,3-dimethoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the chlorine, ethynyl, and methoxy groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine or methoxy groups can be replaced by other substituents.
Oxidation and Reduction: The ethynyl group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as the Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions:
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Solvents: Organic solvents like ethanol and dimethylformamide are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce carbonyl derivatives .
Scientific Research Applications
Chemistry: 5-Chloro-1-ethynyl-2,3-dimethoxybenzene is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound can be used to study the effects of various substituents on the benzene ring and their interactions with biological molecules. It may also serve as a precursor for the synthesis of pharmaceuticals .
Industry: Its reactivity and versatility make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 5-Chloro-1-ethynyl-2,3-dimethoxybenzene involves its interaction with specific molecular targets. The ethynyl group can participate in pi-pi interactions with aromatic systems, while the chlorine and methoxy groups can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
- 1-Chloro-3,5-dimethoxybenzene
- 1-Ethynyl-3,5-dimethoxybenzene
- 5-Chloro-1,3-dimethoxybenzene
Comparison: 5-Chloro-1-ethynyl-2,3-dimethoxybenzene is unique due to the presence of both the ethynyl and methoxy groups on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it different from other similar compounds.
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
5-chloro-1-ethynyl-2,3-dimethoxybenzene |
InChI |
InChI=1S/C10H9ClO2/c1-4-7-5-8(11)6-9(12-2)10(7)13-3/h1,5-6H,2-3H3 |
InChI Key |
KRDNZABJMGUUDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C#C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


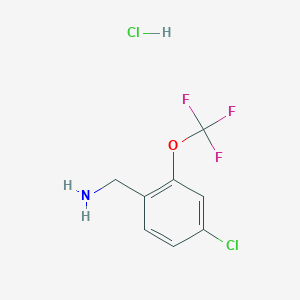
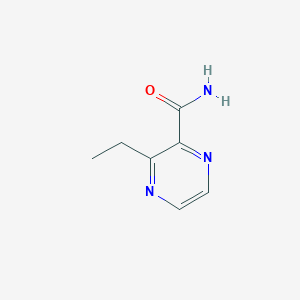
![Imidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13096749.png)
![2,2-Dichloro-1-(5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B13096755.png)
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13096756.png)
![Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate](/img/structure/B13096757.png)
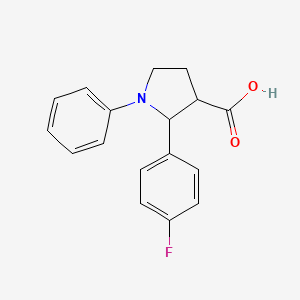
![(2R)-2-amino-6-[[(2R,3S,4R)-2,4,5-trihydroxy-3-methoxypentyl]amino]hexanoic acid](/img/structure/B13096776.png)
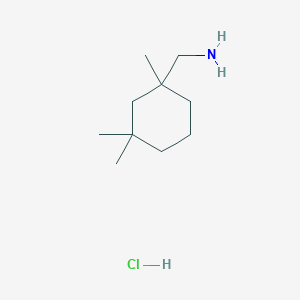

![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13096796.png)
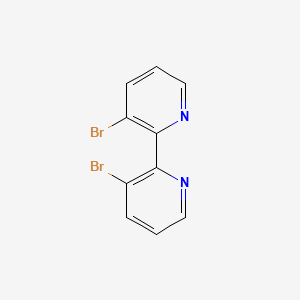
![3,4-Diphenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13096813.png)
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096814.png)
